molecular formula C14H21N B15259700 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine

Cat. No.: B15259700
M. Wt: 203.32 g/mol
InChI Key: WASDINLQOYESBT-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine is a chemical compound with the molecular formula C14H21N It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially saturated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalene.

    Functionalization: The naphthalene ring is functionalized to introduce the butan-1-amine side chain. This can be achieved through a series of reactions including halogenation, followed by nucleophilic substitution with an amine group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated amine derivatives.

Scientific Research Applications

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: Similar in structure but lacks the butan-1-amine side chain.

    6-Acetyl-1,2,3,4-tetrahydronaphthalene: Contains an acetyl group instead of an amine group.

    N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: A fluorinated derivative with different functional groups.

Uniqueness

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine is unique due to its specific structural features, including the butan-1-amine side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-amine

InChI

InChI=1S/C14H21N/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13/h6-7,10-11H,2-5,8-9,15H2,1H3

InChI Key

WASDINLQOYESBT-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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